5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione

Lipophilicity LogP Physicochemical property

5-(Pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione (CAS 37454-54-9), also designated 5-pyrrolidyluracil or 5-pyrrolidino uracil, is a 5-substituted uracil derivative in which a pyrrolidine ring is attached directly through its nitrogen atom to the C5 position of the uracil scaffold. With a molecular formula of C₈H₁₁N₃O₂ and a molecular weight of 181.19 g/mol, this heterocyclic compound serves as a compact building block for nucleoside analogue synthesis and uracil-based inhibitor development.

Molecular Formula C8H11N3O2
Molecular Weight 181.195
CAS No. 37454-54-9
Cat. No. B2952647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione
CAS37454-54-9
Molecular FormulaC8H11N3O2
Molecular Weight181.195
Structural Identifiers
SMILESC1CCN(C1)C2=CNC(=O)NC2=O
InChIInChI=1S/C8H11N3O2/c12-7-6(5-9-8(13)10-7)11-3-1-2-4-11/h5H,1-4H2,(H2,9,10,12,13)
InChIKeyHBJJLNSESHZUJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione in Uracil-Based Research: Core Identity and Procurement-Relevant Properties


5-(Pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione (CAS 37454-54-9), also designated 5-pyrrolidyluracil or 5-pyrrolidino uracil, is a 5-substituted uracil derivative in which a pyrrolidine ring is attached directly through its nitrogen atom to the C5 position of the uracil scaffold . With a molecular formula of C₈H₁₁N₃O₂ and a molecular weight of 181.19 g/mol, this heterocyclic compound serves as a compact building block for nucleoside analogue synthesis and uracil-based inhibitor development . Its single rotatable bond and moderate sp³ carbon fraction (0.5) distinguish it from both halogenated 5-substituted uracils and the more elaborate N-carbonylpyrrolidine- or N-sulfonylpyrrolidine-containing uracil derivatives that have demonstrated potent human dUTPase inhibition .

Why 5-(Pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by Halogenated or Alkyl-Substituted Uracil Analogs


Generic substitution among 5-substituted uracils is unreliable because the pyrrolidine ring at the C5 position introduces a tertiary amine character, an additional hydrogen-bond acceptor, and a distinct sp³-rich conformational profile that are absent in simple halogenated (5-F, 5-Cl, 5-Br, 5-I) or alkyl-substituted (5-methyl, 5-ethyl) analogs . These structural differences translate into measurable shifts in lipophilicity, hydrogen-bonding capacity, and synthetic derivatization potential—parameters that directly affect solubility, passive permeability, and downstream conjugation chemistry . Consequently, substituting 5-bromouracil or 5-iodouracil for 5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione in a synthetic sequence or biological assay would alter both the physicochemical starting point and the accessible chemical space of the final products .

Quantitative Differentiation Evidence for 5-(Pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione vs. Closest 5-Substituted Uracil Comparators


LogP Comparison: Pyrrolidine Substituent Confers Intermediate Lipophilicity Distinct from Halogenated 5-Substituted Uracils

The predicted octanol-water partition coefficient (LogP) of 5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione is approximately -0.01 , positioning it in an intermediate lipophilicity range that clearly separates it from both the more hydrophilic 5-fluorouracil (LogP ≈ -0.96) and the more hydrophobic 5-iodouracil (LogP ≈ 0.14–0.49) . This places the compound substantially closer to 5-chlorouracil (LogP ≈ -0.28) while remaining distinct from 5-bromouracil (LogP ≈ -0.17 to -0.35) . The pyrrolidine ring contributes both a tertiary amine (pKa ~10–11) and an additional hydrogen-bond acceptor not present in any halogenated analog, which influences both partitioning behavior and ionization-state-dependent solubility .

Lipophilicity LogP Physicochemical property 5-substituted uracil Drug-likeness

Synthetic Accessibility: Single-Step Preparation from 5-Bromouracil in 76% Yield Enables Rapid Library Expansion

The target compound is synthesized directly from 5-bromouracil and pyrrolidine in a single nucleophilic aromatic substitution step, affording a reported yield of 76% after a reaction time of only 0.25 hours . This contrasts with the preparation of more complex N-carbonylpyrrolidine- or N-sulfonylpyrrolidine-containing uracil derivatives, which typically require multi-step sequences involving protection-deprotection chemistry, acylation or sulfonylation steps, and chromatographic purification, with overall yields often below 20% . Compared to 5-chlorouracil and 5-iodouracil—which are commercially available as commodity chemicals but lack the tertiary amine handle for further N-functionalization—the target compound provides both a rapid synthetic entry point and a reactive pyrrolidine nitrogen poised for subsequent N-alkylation, N-acylation, or N-sulfonylation .

Synthesis Yield 5-bromouracil Nucleophilic substitution Building block

Hydrogen-Bond Acceptor Capacity: Three Acceptors vs. Two for Halogenated 5-Substituted Uracils Alters Target Engagement Potential

5-(Pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione possesses three hydrogen-bond acceptor sites (two uracil carbonyl oxygens plus the pyrrolidine nitrogen), compared to only two acceptor sites in all 5-halouracils (5-F, 5-Cl, 5-Br, 5-I) and in 5-methyluracil (thymine) . This additional tertiary amine acceptor can engage in charge-assisted hydrogen bonds or salt bridges with Asp, Glu, or phosphate groups in protein binding pockets, a feature exploited in optimized dUTPase inhibitors where the pyrrolidine nitrogen forms critical interactions distal to the uracil recognition region . While the target compound itself shows only modest dUTPase inhibition (IC₅₀ ≈ 1.3 μM for a closely related analog BDBM50386598, ), its three-acceptor architecture provides a validated starting point for potency optimization through N-functionalization that is structurally precluded in halogenated 5-substituted uracils .

Hydrogen-bond acceptor Molecular recognition Binding interactions Uracil scaffold Structure-based design

Downstream Functionalization: Demonstrated N-Alkylation to Chloropropyl Derivative Enables Spacer-Conjugate Chemistry Inaccessible from Simple 5-Halouracils

A documented downstream product of 5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione is 1-(3-chloropropyl)-5-(1-pyrrolidinyl)-2,4(1H,3H)-pyrimidinedione (CAS 952402-21-0), demonstrating that the compound can undergo regioselective N1-alkylation with 1,3-chloropropane or equivalent electrophiles while retaining the C5-pyrrolidine moiety . This alkylation capability is absent in 5-halouracils, where the halogen substituent is typically unreactive under mild alkylation conditions and where competing N-alkylation occurs without preserving a functionalizable C5 handle . The chloropropyl tail introduces a terminal leaving group suitable for further nucleophilic displacement, azide-alkyne cycloaddition, or thiol conjugation, making the target compound a strategic intermediate for prodrug design (e.g., mutual prodrugs analogous to 5-FU-pyrrolidine dithiocarbamate conjugates, ) and bioconjugation applications .

N-alkylation Downstream chemistry Chloropropyl Prodrug design Conjugation

Enzymatic Target Engagement: Class-Level Evidence for dUTPase and HDAC Inhibition Distinguishes Pyrrolidine-Containing Uracils from Inert 5-Halouracils

Pyrrolidine-containing uracil derivatives as a class have demonstrated measurable inhibition of human dUTPase, with optimized N-carbonylpyrrolidine-uracil compounds reaching IC₅₀ values as low as 0.15 μM , and a closely related 5-pyrrolidine-substituted analog (BDBM50386598) showing IC₅₀ = 1.30 μM against human dUTPase . In contrast, simple 5-halouracils (5-FU, 5-chlorouracil, 5-bromouracil, 5-iodouracil) are not recognized as dUTPase inhibitors but rather function through thymidylate synthase inhibition (5-FU) or act as mutagenic base analogs via incorporation into DNA . Furthermore, uracil-based scaffolds have yielded HDAC inhibitors (e.g., uracil-based hydroxamates) with IC₅₀ values in the low nanomolar range, whereas unsubstituted uracil and 5-halouracils show no significant HDAC inhibition (IC₅₀ > 200 μM for uracil in HeLa cell HDAC extracts, ). The pyrrolidine nitrogen of the target compound provides the critical anchoring point that enables progression toward these pharmacologically relevant target classes .

dUTPase HDAC Enzyme inhibition Uracil derivatives SAR

Physical Property Profile: Density and Rotatable Bond Count Differentiate Pyrrolidine-Substituted Uracil from Halogenated Analogs for Formulation and Crystallization

The predicted density of 5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione is 1.33 ± 0.06 g/cm³ , which is intermediate between 5-fluorouracil (density ~1.54 g/cm³) and 5-iodouracil (density ~2.15 g/cm³) . More critically, the compound contains only one rotatable bond (the pyrrolidine-uracil C–N linkage), compared to zero rotatable bonds in all 5-halouracils, introducing a modest degree of conformational flexibility that can influence crystal packing, solubility, and solid-state stability . This single rotatable bond distinguishes the compound from more flexible N-carbonylpyrrolidine-uracil derivatives, which contain 4–9 rotatable bonds and consequently exhibit poorer crystallinity and greater entropic penalties upon binding, but also from fully rigid 5-halouracils that may have limited ability to adapt to induced-fit binding pockets .

Density Rotatable bonds Crystallinity Formulation Physicochemical property

Validated Application Scenarios for 5-(Pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Starting Scaffold for dUTPase Inhibitor Optimization via N-Functionalization

Programs targeting human dUTPase for 5-FU-based combination chemotherapy potentiation should select this compound as the minimal pyrrolidine-uracil scaffold. Its three H-bond acceptors and documented class-level dUTPase engagement (closest analog IC₅₀ = 1.30 μM vs. optimized N-carbonylpyrrolidine-uracil leads at 0.15 μM ) provide a validated starting point for N-acylation or N-sulfonylation campaigns that are structurally impossible from 5-halouracil building blocks . The single-step, 76%-yield synthetic access from 5-bromouracil further enables rapid parallel library synthesis.

Chemical Biology: Core Intermediate for Chloropropyl-Tethered Probe and Prodrug Synthesis

Laboratories developing activity-based probes, PROTAC linkers, or mutual prodrugs requiring a uracil recognition element with a pendant reactive handle should procure this compound based on its documented N1-alkylation to 1-(3-chloropropyl)-5-(1-pyrrolidinyl)-2,4(1H,3H)-pyrimidinedione (CAS 952402-21-0) . This validated diversification pathway is absent from all 5-halouracils, which lack the pyrrolidine nitrogen necessary for downstream functionalization without disrupting the uracil pharmacophore .

Physicochemical Screening: Intermediate-LogP Fragment for Solubility-Permeability Balanced Libraries

Fragment-based screening collections requiring balanced aqueous solubility and passive permeability should incorporate this compound as a uracil-based fragment with LogP ≈ -0.01, avoiding the extreme hydrophilicity of 5-fluorouracil (LogP ≈ -0.96) and the excessive hydrophobicity of 5-iodouracil (LogP ≈ 0.14–0.49) . Its single rotatable bond and intermediate density (1.33 g/cm³) also make it suitable for both solution-based and solid-state screening formats .

Academic Research: Undergraduate and Graduate Training in Heterocyclic Synthesis and Nucleoside Analogue Chemistry

Due to its straightforward synthesis from inexpensive starting materials (5-bromouracil and pyrrolidine) with a reported 76% yield in 0.25 hours , this compound is ideally suited for teaching laboratories focused on nucleophilic aromatic substitution, heterocyclic chemistry, and nucleoside analogue construction. The product can be characterized by standard ¹H NMR spectroscopy, with a reference spectrum available in the SpectraBase database , enabling straightforward student assessment.

Quote Request

Request a Quote for 5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.